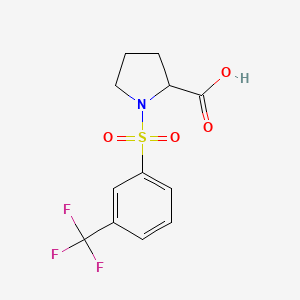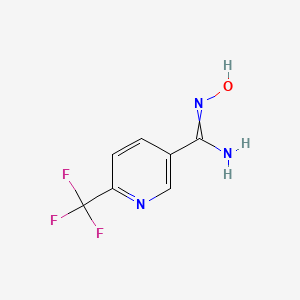
3-Fluoro-5-methylphenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of phenylacetic acid derivatives can involve various strategies. For instance, the paper titled "Design and Synthesis of a Screening Library Using the Natural Product Scaffold 3-Chloro-4-hydroxyphenylacetic Acid" describes the use of a fungal metabolite to generate a library of compounds through parallel solution-phase synthesis. This involves converting the parent compound to an ester and then reacting it with primary amines. Although this paper does not directly discuss 3-Fluoro-5-methylphenylacetic acid, similar methods could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of phenylacetic acid derivatives is often elucidated using spectroscopic data analysis, and in some cases, confirmed by single X-ray crystallographic analysis . The presence of substituents like fluorine and methyl groups would influence the electronic distribution and steric hindrance in the molecule, affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Phenylacetic acid derivatives can participate in various chemical reactions. For example, the fluorogenic reagent discussed in the paper "2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate: a fluorogenic reagent for detection and analysis of primary amines" is used for labeling and analyzing primary amines and aminated carbohydrates. This suggests that derivatives of phenylacetic acid can be reactive towards amines, which could be relevant for the chemical reactions of 3-Fluoro-5-methylphenylacetic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylacetic acid derivatives can vary based on their substituents. The paper "Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities" evaluates the biological activities of various derivatives, indicating that the introduction of different substituents can modulate the compounds' anti-inflammatory and analgesic properties. Although the specific properties of 3-Fluoro-5-methylphenylacetic acid are not discussed, it can be inferred that its fluorine and methyl groups would contribute to its unique physical and chemical characteristics.
Applications De Recherche Scientifique
Fluorinated Phenylacetic Acid Derivatives in Medicinal Chemistry
Fluorinated phenylacetic acid derivatives, such as 3-fluoro-5-methylphenylacetic acid, have garnered interest in medicinal chemistry for their potential therapeutic properties. These compounds have been explored for their anti-inflammatory and analgesic activities, as highlighted by the synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives. These compounds were evaluated using carrageenan rat paw edema and AcOH writhing assays, revealing varied degrees of anti-inflammatory and analgesic activities. The incorporation of fluorine atoms into these molecules has been shown to influence their pharmacological properties, making them valuable candidates for the development of new therapeutic agents (Tamura et al., 1981).
Fluorinated Amino Acids in Protein Studies
The selective and efficient incorporation of fluorinated amino acids into proteins at defined sites presents a powerful tool for studying protein structure, dynamics, and interactions. Fluorinated amino acids, like dansylalanine, have been genetically encoded in organisms to allow for the specific introduction of fluorophores into proteins. This approach facilitates a wide range of biochemical and cellular studies, enabling researchers to investigate protein functions and interactions in greater detail. The environmentally sensitive nature of these fluorophores makes them particularly useful for monitoring protein folding and unfolding processes, contributing significantly to our understanding of protein dynamics (Summerer et al., 2006).
Applications in Organic Synthesis
Novel Fluorochromes in Neurotoxicity Studies
Fluorinated compounds have also found applications in the development of novel fluorochromes for detecting neurotoxicity. Compounds like Fluoro-Jade have been used to localize neuronal degeneration in brain tissue sections, providing a simple and definitive method for identifying neurotoxicity induced by various toxicants. These fluorochromes can be combined with other histological methods, enabling the detection of apoptosis, amyloid plaques, and other cellular changes associated with neurotoxicity. The development of such fluorochromes underscores the role of fluorinated compounds in enhancing neurobiological research and our understanding of neurodegenerative processes (Schmued & Hopkins, 2000).
Safety and Hazards
3-Fluoro-5-methylphenylacetic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-(3-fluoro-5-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUUQFGFHKTVEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380944 |
Source


|
| Record name | 3-Fluoro-5-methylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
518070-22-9 |
Source


|
| Record name | 3-Fluoro-5-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518070-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-5-methylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303350.png)
![1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B1303351.png)


![4-[4-(Trifluoromethyl)phenyl]-3-thiosemicarbazide](/img/structure/B1303358.png)

![2-{[4-(Trifluoromethyl)pyridin-3-yl]thio}-acetic acid](/img/structure/B1303362.png)
![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1303364.png)
![4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid](/img/structure/B1303365.png)
![1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1303368.png)

![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1303371.png)

